molecular formula C21H17BrN2O3 B2812463 [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone CAS No. 865616-06-4

[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone

Cat. No.: B2812463
CAS No.: 865616-06-4
M. Wt: 425.282
InChI Key: JQCQOPSIUBRWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromophenyl group, a furan ring, and a dihydropyrazole moiety, making it a unique and versatile molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone typically involves multi-step reactions. One common method includes the condensation of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization with hydrazine hydrate to form the dihydropyrazole ring. The final step involves the reaction of the dihydropyrazole intermediate with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the dihydropyrazole and furan rings suggests that it may exhibit interesting pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its bioavailability and target specificity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, the dihydropyrazole ring may interact with enzyme active sites, inhibiting their function and leading to a biological response. The furan ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    [5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone: Similar structure but with a chlorine atom instead of bromine.

    [5-(4-Methylphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone: Similar structure but with a methyl group instead of bromine.

    [5-(4-Nitrophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone: Similar structure but with a nitro group instead of bromine.

Uniqueness

The uniqueness of [5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the combination of the furan and dihydropyrazole rings provides a versatile scaffold for further chemical modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

[5-(4-bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O3/c1-26-17-5-2-4-15(12-17)21(25)24-19(20-6-3-11-27-20)13-18(23-24)14-7-9-16(22)10-8-14/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCQOPSIUBRWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.